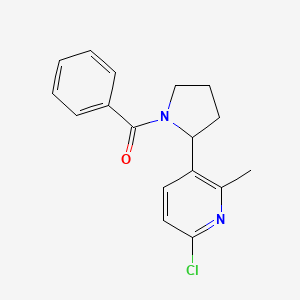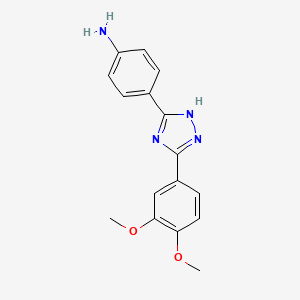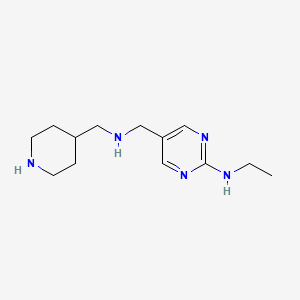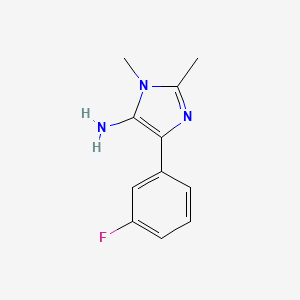
(2-(6-Chloro-2-methylpyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-(6-Chloro-2-methylpyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone is a heterocyclic compound that contains a pyridine ring substituted with chlorine and methyl groups, a pyrrolidine ring, and a phenyl group attached to a methanone moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-(6-Chloro-2-methylpyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone typically involves the following steps:
Formation of the Pyridine Intermediate: The starting material, 6-chloro-2-methylpyridine, is prepared through chlorination and methylation reactions.
Pyrrolidine Ring Formation: The pyridine intermediate undergoes a nucleophilic substitution reaction with pyrrolidine to form the pyrrolidine-substituted pyridine.
Attachment of the Phenyl Group: The final step involves the reaction of the pyrrolidine-substituted pyridine with benzoyl chloride to form the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The chlorine atom on the pyridine ring can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In organic synthesis, (2-(6-Chloro-2-methylpyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone serves as a versatile building block for the synthesis of more complex molecules
Biology
The compound has shown potential as a pharmacophore in drug discovery. Its structural features allow it to interact with biological targets, making it a candidate for the development of new therapeutic agents. Studies have explored its activity against various biological targets, including enzymes and receptors.
Medicine
In medicinal chemistry, derivatives of this compound have been investigated for their potential as anti-inflammatory, antimicrobial, and anticancer agents. The presence of the pyridine and pyrrolidine rings contributes to its bioactivity and pharmacokinetic properties.
Industry
In the material science industry, this compound is used as a precursor for the synthesis of advanced materials, including polymers and nanomaterials. Its unique structure imparts desirable properties such as thermal stability and electronic conductivity.
作用機序
The mechanism of action of (2-(6-Chloro-2-methylpyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains. The exact pathways and targets depend on the specific application and derivative used.
類似化合物との比較
Similar Compounds
- (2-(6-Chloro-5-methylpyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone
- (2-(6-Chloro-4-methylpyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone
- (2-(6-Chloro-3-methylpyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone
Uniqueness
What sets (2-(6-Chloro-2-methylpyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone apart from similar compounds is the specific positioning of the chlorine and methyl groups on the pyridine ring. This unique arrangement influences its reactivity and interaction with biological targets, making it a distinct and valuable compound in various applications.
特性
分子式 |
C17H17ClN2O |
|---|---|
分子量 |
300.8 g/mol |
IUPAC名 |
[2-(6-chloro-2-methylpyridin-3-yl)pyrrolidin-1-yl]-phenylmethanone |
InChI |
InChI=1S/C17H17ClN2O/c1-12-14(9-10-16(18)19-12)15-8-5-11-20(15)17(21)13-6-3-2-4-7-13/h2-4,6-7,9-10,15H,5,8,11H2,1H3 |
InChIキー |
KMVJEEHHQFDEGN-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=N1)Cl)C2CCCN2C(=O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![2-amino-N-[[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]methyl]propanamide](/img/structure/B11812235.png)



